dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Dipropan-2-yl ester groups at positions 3 and 5 of the DHP core.
- Methyl substituents at positions 2 and 4.
- A 1-phenyl-3-thiophen-2-ylpyrazol-4-yl group at position 4, introducing a pyrazole ring fused with phenyl and thiophene moieties.
Properties
CAS No. |
438458-53-8 |
|---|---|
Molecular Formula |
C28H31N3O4S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H31N3O4S/c1-16(2)34-27(32)23-18(5)29-19(6)24(28(33)35-17(3)4)25(23)21-15-31(20-11-8-7-9-12-20)30-26(21)22-13-10-14-36-22/h7-17,25,29H,1-6H3 |
InChI Key |
OVURACHIJMQNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Biological Activity
Dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. Its structure incorporates multiple bioactive groups that suggest potential pharmacological applications, particularly in cardiovascular and anti-inflammatory therapies. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound features:
- A dihydropyridine core .
- Substituents including a phenyl group and a thiophene ring linked via a pyrazole moiety.
Molecular Formula: C23H28N2O4S
Molecular Weight: 450.54 g/mol
Calcium Channel Blocker Activity
Dihydropyridine derivatives are well-known for their role as calcium channel blockers. Preliminary studies indicate that this compound may exhibit similar properties due to its structural analogies with established calcium channel blockers. These properties are crucial for treating conditions such as hypertension and angina.
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene and pyrazole moieties have demonstrated potential anti-inflammatory and analgesic effects in various studies. The presence of these groups in dipropan-2-yl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine suggests that it may also possess similar activities.
In Vitro Studies
Research has shown that dihydropyridine derivatives can exhibit significant biological activities. For instance:
-
Anticancer Activity : Studies on similar compounds have reported anticancer properties against various cell lines, including human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) .
- Case Study : Compounds structurally related to dipropan-2-yl 2,6-dimethyl derivatives were tested for their anti-proliferative activity. At concentrations of 5 µM and 50 µM, certain aminoketones showed selective anti-leukemic effects with low cytotoxicity against normal cells.
-
Antibacterial Properties : The antibacterial efficacy of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria.
- Results Summary : Compounds demonstrated varying degrees of effectiveness, with some achieving notable inhibition zones against E. coli and Bacillus subtilis.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Diethyl 2,6-dimethylpyridine -3,5-dicarboxylate | Dihydropyridine core with ethyl esters | Antihypertensive |
| Dimethyl 2,6-Dimethyl -4-(3-nitrophenyl)-1,4-dihydropyridine -3,5-dicarboxylate | Dihydropyridine core with nitrophenol | Antihypertensive |
| Di-tert-butyl 2,6-dimethyl -1,4-dihydropyridine -3,5-dicarboxylate | Dihydropyridine core with tert-butyl esters | Antioxidant activity |
Mechanistic Insights
The mechanisms underlying the biological activities of dipropan-2-yl 2,6-dimethyl derivatives may involve:
- Calcium Channel Modulation : Similar compounds have been shown to inhibit calcium influx in vascular smooth muscle cells.
- Anti-inflammatory Pathways : The thiophene and pyrazole groups may interact with inflammatory mediators or pathways to exert their effects.
Comparison with Similar Compounds
Structural Variations in Position 4 Substituents
The substituent at position 4 of the DHP core critically determines pharmacological properties. Key comparisons include:
Key Observations :
- Heterocyclic vs.
- Electron-Donating vs. Electron-Withdrawing Groups : Unlike nimodipine’s nitro group (electron-withdrawing), the thiophene in the target compound is electron-rich, which may alter redox properties or calcium channel modulation .
Ester Group Modifications
Ester groups at positions 3 and 5 influence solubility, bioavailability, and metabolic stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
